
Uroguanylin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Uroguanylin, also known as this compound, is a useful research compound. Its molecular formula is C61H101N17O25S4 and its molecular weight is 1600.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptide Hormones - Natriuretic Peptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Physiological Role and Mechanism of Action
Uroguanylin, along with guanylin, activates guanylate cyclase receptors (GC-C) that lead to an increase in intracellular cyclic guanosine monophosphate (cGMP) levels. This signaling pathway is crucial for regulating intestinal secretion and renal function:
- Intestinal Function : this compound enhances chloride and bicarbonate secretion in the intestines, facilitating fluid balance and digestion .
- Renal Function : It influences sodium balance and urine output by acting on renal tubular cells, which is vital for maintaining homeostasis .
Gastrointestinal Disorders
This compound has shown promise in treating various gastrointestinal conditions:
- Irritable Bowel Syndrome (IBS) : Studies indicate that this compound may alleviate symptoms of diarrhea-predominant IBS (IBS-D) by restoring epithelial cell function and enhancing gut motility .
- Colorectal Cancer : Research demonstrates that this compound can inhibit polyp formation in animal models of colorectal cancer. In a study using the Apc Min/+ mouse model, oral administration of this compound reduced polyp numbers by approximately 50% . This suggests a potential role in cancer prevention through modulation of epithelial cell turnover.
Cancer Treatment
This compound's anti-cancer properties are being explored extensively:
- Combination Therapies : Recent studies have investigated the use of this compound-loaded sphingomyelin nanosystems for delivering anticancer drugs like etoposide to metastatic colorectal cancer cells. This approach aims to enhance drug efficacy while minimizing side effects .
- Mechanistic Insights : this compound induces apoptosis in colon carcinoma cells via cGMP signaling pathways, highlighting its potential as a therapeutic agent against colorectal malignancies .
Metabolic Regulation
This compound also plays a role in metabolic processes:
- Satiety Hormone : It has been identified as a satiety hormone that can enhance leptin responsiveness, thereby reducing food intake and body weight in diet-induced obesity models . This suggests potential applications in obesity management.
- Renal Effects : this compound's ability to regulate sodium excretion may contribute to managing conditions like hypertension and heart failure, where fluid balance is critical .
Clinical Findings in IBS-D Patients
A pilot study involving fecal microbiota transplantation (FMT) demonstrated improvements in IBS-D symptoms correlated with increased this compound levels post-treatment. Biopsies indicated that this compound immunoreactive cells were significantly lower in IBS-D patients compared to healthy controls, suggesting a potential therapeutic target for restoring gut health .
Colorectal Cancer Prevention Trials
In clinical settings, the administration of this compound has been linked to decreased polyp formation in high-risk populations, reinforcing its potential as a preventive measure against colorectal cancer progression .
Data Summary Table
化学反応の分析
Amide Bond Formation
-
Process : Uroguanylin’s N-terminal amine reacts with activated esters (e.g., NHS esters) to form conjugates. For example, this compound-PEG<sub>12</sub>-C<sub>18</sub> (UroGm) was synthesized by coupling the peptide with a lipid-PEG derivative .
-
Monitoring : Reaction progress tracked via HPLC shows a shift in retention time (t<sub>R</sub> for UroG = 13.8 min → t<sub>R</sub> for UroGm = 14 min) .
-
Yield : 75.45% conjugation efficiency, confirmed by MALDI-TOF (MW ≈ 2,560 Da) .
Structural Modifications
-
Truncation : Removal of N-terminal acidic residues (Glu<sup>96</sup>, Asp<sup>97</sup>) alters pH-dependent receptor binding. The truncated peptide (this compound<sub>98–109</sub>) shows reduced affinity at acidic pH compared to full-length this compound .
-
Disulfide Bonds : Two intramolecular disulfide bridges (Cys<sup>4</sup>-Cys<sup>12</sup>, Cys<sup>7</sup>-Cys<sup>15</sup>) stabilize the bioactive conformation .
pH-Dependent Binding and Conformational Changes
This compound’s activity is modulated by pH, driven by its N-terminal acidic residues:
Condition | Binding Affinity (K<sub>i</sub>) | cGMP Response |
---|---|---|
pH 5.0 (acidic) | High (0.14 nM high-affinity site) | Potency ↑ 100-fold |
pH 8.0 (alkaline) | Low (345 nM low-affinity site) | Potency ↓ 10-fold |
-
Mechanism : Acidic residues (Glu, Asp) protonate at low pH, enhancing receptor interaction .
-
Conformational isomers : Human this compound exists as two stable topoisomers (UgnA and UgnB) due to hindered interconversion caused by a C-terminal leucine .
Chromatography and Spectroscopy
-
HPLC : Separates this compound isomers (UgnA elutes ~0.35 min before UgnB) .
-
MALDI-TOF : Confirms molecular weight (e.g., 2,560 Da for UroGm) .
-
DOSY-NMR : Measures diffusion coefficients (D<sub>UroG</sub> = 3.7 × 10<sup>–10</sup> m<sup>2</sup> s<sup>−1</sup> vs. D<sub>UroGm</sub> = 0.45 × 10<sup>–10</sup> m<sup>2</sup> s<sup>−1</sup>), indicating increased hydrodynamic radius post-conjugation .
Receptor Interaction Studies
This compound binds to guanylyl cyclase-C (GC-C) receptors, with kinetics influenced by chemical modifications:
Peptide Variant | Receptor Affinity (K<sub>d</sub>) | Activity |
---|---|---|
Full-length this compound | 0.14 nM (pH 5.0) | High chloride secretion |
This compound<sub>98–109</sub> | 0.19 nM (pH 5.0) | Reduced pH sensitivity |
-
Radioligand binding : Competition assays show this compound displaces <sup>125</sup>I-STa with IC<sub>50</sub> = 10 nM at pH 5.0 .
Therapeutic Conjugates
Lipid-PEGylated this compound (UroGm) demonstrates enhanced pharmacokinetics:
-
Bioactivity : Retains GC-C activation (EC<sub>50</sub> = 0.5 µM vs. 0.3 µM for native this compound) .
Key Structural Features
Residue | Role |
---|---|
Cys<sup>4</sup>-Cys<sup>12</sup> | Stabilizes β-sheet conformation |
Cys<sup>7</sup>-Cys<sup>15</sup> | Forms cyclic structure |
Glu<sup>96</sup>/Asp<sup>97</sup> | Mediates pH-dependent binding |
特性
CAS番号 |
152175-68-3 |
---|---|
分子式 |
C61H101N17O25S4 |
分子量 |
1600.8 g/mol |
IUPAC名 |
(4S)-5-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S,3R)-1-[[2-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C61H101N17O25S4/c1-9-26(6)46(60(101)72-33(17-40(64)81)54(95)76-45(25(4)5)59(100)66-27(7)48(89)73-36(21-105)57(98)78-47(28(8)79)58(99)65-19-41(82)67-38(23-107)61(102)103)77-56(97)37(22-106)75-52(93)32(16-24(2)3)70-51(92)31(12-15-43(85)86)69-55(96)35(20-104)74-53(94)34(18-44(87)88)71-50(91)30(11-14-42(83)84)68-49(90)29(62)10-13-39(63)80/h24-38,45-47,79,104-107H,9-23,62H2,1-8H3,(H2,63,80)(H2,64,81)(H,65,99)(H,66,100)(H,67,82)(H,68,90)(H,69,96)(H,70,92)(H,71,91)(H,72,101)(H,73,89)(H,74,94)(H,75,93)(H,76,95)(H,77,97)(H,78,98)(H,83,84)(H,85,86)(H,87,88)(H,102,103)/t26-,27-,28+,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,45-,46-,47-/m0/s1 |
InChIキー |
SJMPVWVIVWEWJK-AXEIBBKLSA-N |
SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CS)C(=O)O)NC(=O)C(CS)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)N |
正規SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CS)C(=O)O)NC(=O)C(CS)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)N |
Key on ui other cas no. |
152175-68-3 |
配列 |
QEDCELCINVACTGC |
同義語 |
uroguanylin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。